4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the pyrazole ring imparts unique chemical properties, making it a versatile scaffold for the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate pyrimidine derivative. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 6-chloro-2-ethoxypyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrazole or pyrimidine derivatives.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The pyrimidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical properties and reactivity
Biological Activity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
- CAS Number : 791107
Biological Activity Overview
The biological activities of this compound have been explored through various studies, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted that certain pyrazole derivatives inhibited respiratory syncytial virus (RSV) replication with effective concentrations (EC50) ranging from 5 to 28 μM . This suggests a promising avenue for developing antiviral therapies based on this compound.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of derivatives containing the pyrazole moiety against various cancer cell lines. For example:
- A derivative was reported with an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy drug 5-fluorouracil (IC50 = 8.34 µM) while showing no significant cytotoxicity towards healthy L929 cells .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interfere with nucleic acid synthesis or viral replication pathways, similar to other heterocyclic compounds.
Case Studies
- Study on Antiviral Properties :
- Cytotoxicity Assessment :
Data Tables
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-ethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-4-16-11-6-10(12-7-13-11)15-9(3)5-8(2)14-15/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQDNZVWIZHCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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